DANSYL-L-A-AMINO-N-BUTYRIC ACID
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DANSYL-L-A-AMINO-N-BUTYRIC ACID typically involves the reaction of dansyl chloride with L-α-amino-n-butyric acid. The reaction is carried out in an alkaline medium, often using a base such as sodium carbonate or sodium hydroxide to facilitate the reaction . The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
DANSYL-L-A-AMINO-N-BUTYRIC ACID undergoes several types of chemical reactions, including:
Substitution Reactions: The dansyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Bases: Sodium hydroxide, sodium carbonate
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various dansylated derivatives, while oxidation reactions may produce sulfonic acid derivatives .
Scientific Research Applications
DANSYL-L-A-AMINO-N-BUTYRIC ACID has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for detecting and quantifying amino acids and peptides.
Biology: Employed in the study of protein structure and function through fluorescence labeling.
Medicine: Utilized in diagnostic assays to detect specific biomolecules in clinical samples.
Industry: Applied in the development of fluorescent dyes and sensors for various industrial applications.
Mechanism of Action
The mechanism of action of DANSYL-L-A-AMINO-N-BUTYRIC ACID involves its ability to form stable fluorescent adducts with primary amino groups in biomolecules. The dansyl group acts as a fluorescent tag, allowing researchers to track and quantify the labeled molecules using fluorescence spectroscopy. The molecular targets include proteins, peptides, and other biomolecules with primary amino groups .
Comparison with Similar Compounds
Similar Compounds
- Dansyl-L-arginine
- Dansyl-L-asparagine
- Dansyl-L-aspartic acid
- Dansyl-L-cysteic acid
- Dansyl-L-glutamic acid
- Dansyl-L-glutamine
- N-Dansyl-trans-4-hydroxy-L-proline
Uniqueness
DANSYL-L-A-AMINO-N-BUTYRIC ACID is unique due to its specific structure and properties, which make it particularly suitable for labeling and detecting primary amino groups in biomolecules. Its fluorescent properties are highly stable, making it a reliable tool for various analytical applications .
Properties
CAS No. |
102783-25-5 |
---|---|
Molecular Formula |
C16H20N2O4S |
Molecular Weight |
336.406 |
Origin of Product |
United States |
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